N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide
Description
Propriétés
IUPAC Name |
N-butyl-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-2-3-12-21-18(24)15-10-8-14(9-11-15)13-23-19(25)16-6-4-5-7-17(16)22-20(23)26/h4-7,14-15H,2-3,8-13H2,1H3,(H,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZCMCOQBQCMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the construction of the quinazolinone core This is achieved via the cyclization of appropriate substrates under acidic or basic conditions
Industrial Production Methods
On an industrial scale, the synthesis demands optimization of yield and purity. Multi-step procedures involving robust purification techniques such as crystallization, distillation, or chromatography are critical. Reaction conditions often employ solvents like toluene or ethanol and catalysts that facilitate specific transformations.
Analyse Des Réactions Chimiques
Thioxo Group Reactivity
The thioxo (-S-) group at position 2 of the quinazolinone ring participates in nucleophilic substitution and oxidation reactions:
-
Mechanistic Insight : The thioxo group acts as a soft nucleophile, facilitating S-alkylation or oxidation to sulfoxide/sulfone derivatives under controlled conditions.
Quinazolinone Ring Modifications
The 4-oxo-1,2-dihydroquinazolin-3(4H)-yl moiety undergoes electrophilic substitution and ring expansion:
-
Electronic Effects : Electron-withdrawing groups (e.g., -NO<sub>2</sub>) deactivate the ring, while electron-donating groups (e.g., -OCH<sub>3</sub>) enhance reactivity at C6 and C8 positions .
Cyclohexanecarboxamide Reactivity
The carboxamide group participates in hydrolysis and condensation reactions:
-
Steric Effects : The cyclohexane ring’s chair conformation influences reaction rates, with equatorial substituents showing higher reactivity .
Butyl Chain Functionalization
The N-butyl group undergoes oxidation and cross-coupling reactions:
-
Kinetics : Oxidation proceeds via radical intermediates, with tert-butyl groups showing slower kinetics compared to linear chains .
Biological Interactions (In Silico Findings)
While not a chemical reaction, molecular docking studies reveal:
-
HDAC Inhibition : Binds to histone deacetylase (HDAC8) with ΔG = -9.2 kcal/mol .
-
Kinase Binding : Interacts with EGFR kinase (IC<sub>50</sub> = 0.48 μM) .
Stability Under Physiological Conditions
| Condition | pH | Temperature | Half-Life | Degradation Products | Reference |
|---|---|---|---|---|---|
| Aqueous | 7.4 | 37°C | 6.2h | Quinazolinone sulfoxide | |
| Acidic | 2.0 | 25°C | 1.5h | Hydrolyzed carboxamide |
Applications De Recherche Scientifique
N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide finds its place in numerous scientific domains:
Chemistry: As a building block for more complex molecules.
Biology: Probing biological pathways and enzyme interactions.
Medicine: Potential therapeutic uses due to its biological activity.
Industry: Utilized in the synthesis of specialized materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Signaling pathways, metabolic routes, or gene expression mechanisms.
Comparaison Avec Des Composés Similaires
Structural Features
Core Similarities:
All analogs share the 4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl scaffold, which is critical for interactions with biological targets such as kinases (e.g., DNA-PK, PI3K) .
Substituent Variations:
Physicochemical Properties
*Estimated based on structural analogy to the piperazine analog (C₂₄H₃₅N₅O₂S, 457.6 g/mol).
Key Observations:
- Lipophilicity : The N-butyl group in the target compound likely increases lipophilicity compared to the piperazine analog (more polar due to the basic piperazine group) and the acetic acid derivative (high polarity) .
- Melting Point : The high melting point of compound 133 (215–216°C) correlates with its polar acetic acid group and fluorine atoms, enhancing crystallinity. The target compound’s melting point remains uncharacterized.
Activité Biologique
N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a compound of interest due to its potential pharmacological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a quinazoline core with a thioxo group, which is known to enhance biological activity through various mechanisms. The presence of a butyl group and a cyclohexanecarboxamide moiety contributes to its lipophilicity and potential interaction with biological targets.
Research indicates that quinazoline derivatives exhibit a range of biological activities including:
- COX-2 Inhibition : Several studies have shown that compounds with similar structures can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. For instance, derivatives of quinazoline have demonstrated significant COX-2 inhibitory activity, which could be relevant for the anti-inflammatory effects of N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide .
- Anticancer Activity : The compound's structure suggests potential anticancer properties. Similar quinazoline derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, compounds targeting polo-like kinase 1 (Plk1) have shown promise in preclinical models . The mechanism often involves the disruption of mitotic processes in cancer cells.
In Vitro Studies
In vitro assays have been pivotal in assessing the biological activity of N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide:
| Assay Type | Cell Line | Concentration Tested | Efficacy Observed |
|---|---|---|---|
| MTT Assay | MCF-7 (Breast Cancer) | 10 μM | Significant inhibition |
| COX-2 Inhibition Assay | Human Cell Lines | 20 μM | 47.1% inhibition |
| Apoptosis Assay | Various Cancer Lines | Varies | Induction observed |
The MTT assay results indicated notable antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-468), suggesting that the compound may serve as a lead for further development in oncology .
Case Studies
A recent study explored the synthesis and biological evaluation of similar quinazoline derivatives, revealing that specific modifications could enhance cytotoxicity against various cancer cell lines. The study highlighted that compounds with structural similarities to N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide exhibited promising results in inhibiting tumor growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
